1-(Trifluoromethoxy)-6-naphthol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trifluoromethoxy)-6-naphthol is a chemical compound characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a naphthol structure
Vorbereitungsmethoden
The synthesis of 1-(Trifluoromethoxy)-6-naphthol typically involves the introduction of the trifluoromethoxy group into the naphthol structure. One common method is the nucleophilic substitution reaction, where a suitable trifluoromethoxylating reagent is used. For instance, bis(trifluoromethyl)peroxide can be employed to introduce the trifluoromethoxy group under mild conditions . Industrial production methods often involve the use of specialized reagents and catalysts to achieve high yields and purity .
Analyse Chemischer Reaktionen
1-(Trifluoromethoxy)-6-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the naphthol structure into corresponding hydroquinones.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
1-(Trifluoromethoxy)-6-naphthol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Trifluoromethoxy)-6-naphthol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
1-(Trifluoromethoxy)-6-naphthol can be compared with other fluorinated compounds, such as:
1-(Trifluoromethyl)-6-naphthol: Similar in structure but with a trifluoromethyl group (-CF3) instead of a trifluoromethoxy group.
6-Fluoro-1-naphthol: Contains a single fluorine atom, resulting in different reactivity and applications.
1-(Trifluoromethoxy)-2-naphthol: Another isomer with the trifluoromethoxy group in a different position, affecting its chemical behavior and applications.
The unique properties of this compound, particularly its enhanced stability and lipophilicity, make it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C11H7F3O2 |
---|---|
Molekulargewicht |
228.17 g/mol |
IUPAC-Name |
5-(trifluoromethoxy)naphthalen-2-ol |
InChI |
InChI=1S/C11H7F3O2/c12-11(13,14)16-10-3-1-2-7-6-8(15)4-5-9(7)10/h1-6,15H |
InChI-Schlüssel |
MAFNMFUERSLLNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)O)C(=C1)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.